(Z)-Olopatadine-d3 (hydrochloride)
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Overview
Description
(Z)-Olopatadine-d3 (hydrochloride) is a deuterated form of Olopatadine, an antihistamine used to treat allergic conditions such as conjunctivitis. The deuterium atoms replace three hydrogen atoms in the molecule, which can enhance the metabolic stability and pharmacokinetic properties of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Olopatadine-d3 (hydrochloride) involves the incorporation of deuterium atoms into the Olopatadine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of (Z)-Olopatadine-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the required reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-Olopatadine-d3 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where certain atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperature, pressure, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
(Z)-Olopatadine-d3 (hydrochloride) has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and stability of Olopatadine.
Biology: Employed in biological studies to investigate the effects of deuterium substitution on the biological activity of antihistamines.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of deuterated drugs.
Industry: Applied in the development of new formulations and drug delivery systems to enhance the efficacy and stability of antihistamines.
Mechanism of Action
The mechanism of action of (Z)-Olopatadine-d3 (hydrochloride) involves its interaction with histamine H1 receptors. By binding to these receptors, the compound inhibits the action of histamine, a key mediator of allergic reactions. This prevents the symptoms associated with allergic conditions, such as itching, redness, and swelling.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Z)-Olopatadine-d3 (hydrochloride) include:
Olopatadine: The non-deuterated form of the compound.
Ketotifen: Another antihistamine used to treat allergic conditions.
Azelastine: An antihistamine with similar therapeutic applications.
Uniqueness
The uniqueness of (Z)-Olopatadine-d3 (hydrochloride) lies in its deuterium substitution, which can enhance its metabolic stability and pharmacokinetic properties compared to its non-deuterated counterpart. This can lead to improved efficacy and reduced side effects in clinical applications.
Properties
Molecular Formula |
C21H24ClNO3 |
---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
2-[(11Z)-11-[3-[methyl(trideuteriomethyl)amino]propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C21H23NO3.ClH/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24;/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24);1H/b18-8-;/i1D3; |
InChI Key |
HVRLZEKDTUEKQH-NEGCSKJWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl |
Origin of Product |
United States |
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